4-(But-3-en-1-yl)-2,6-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(But-3-en-1-yl)-2,6-dimethylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This particular compound features a but-3-en-1-yl group attached to the fourth position of the pyridine ring, along with two methyl groups at the second and sixth positions. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-3-en-1-yl)-2,6-dimethylpyridine can be achieved through several methods. One common approach involves the alkylation of 2,6-dimethylpyridine with but-3-en-1-yl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalytic methods, such as using palladium-catalyzed cross-coupling reactions, can also be employed to achieve large-scale synthesis. These methods offer advantages in terms of scalability, selectivity, and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(But-3-en-1-yl)-2,6-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding tetrahydropyridine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, allowing for the introduction of various functional groups. Common reagents for these reactions include halogens, sulfonyl chlorides, and nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether solvents under an inert atmosphere.
Substitution: Halogens (e.g., chlorine, bromine), sulfonyl chlorides, nitrating agents; reactions may require acidic or basic conditions depending on the desired substitution.
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Tetrahydropyridine derivatives
Substitution: Halogenated, sulfonated, or nitrated pyridine derivatives
Scientific Research Applications
4-(But-3-en-1-yl)-2,6-dimethylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized pyridine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where pyridine derivatives have shown efficacy.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it valuable in the formulation of various industrial products.
Mechanism of Action
The mechanism of action of 4-(But-3-en-1-yl)-2,6-dimethylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving these targets, leading to various biological responses. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpyridine: Lacks the but-3-en-1-yl group, resulting in different chemical and biological properties.
4-(But-3-en-1-yl)pyridine: Similar structure but without the methyl groups at positions 2 and 6.
2,6-Dimethyl-4-ethylpyridine: Contains an ethyl group instead of a but-3-en-1-yl group.
Uniqueness
4-(But-3-en-1-yl)-2,6-dimethylpyridine is unique due to the presence of both the but-3-en-1-yl group and the two methyl groups. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its unique structure allows for specific interactions with molecular targets, leading to potential therapeutic and industrial uses.
Properties
IUPAC Name |
4-but-3-enyl-2,6-dimethylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-4-5-6-11-7-9(2)12-10(3)8-11/h4,7-8H,1,5-6H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESJOQNOGUNKSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)CCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.